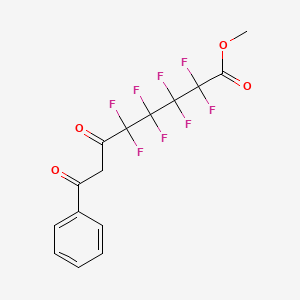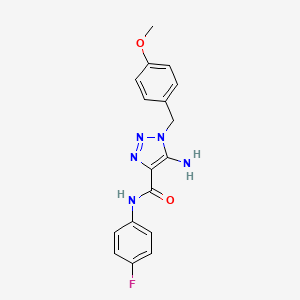
1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a methyl-nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the dichlorophenyl and methyl-nitrobenzenesulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dichlorophenyl)piperazine: Lacks the methyl-nitrobenzenesulfonyl group, resulting in different chemical and biological properties.
4-(2-Methyl-5-nitrobenzenesulfonyl)piperazine: Lacks the dichlorophenyl group, leading to variations in its reactivity and applications.
Uniqueness
1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is unique due to the presence of both the dichlorophenyl and methyl-nitrobenzenesulfonyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H17Cl2N3O4S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-12-2-4-14(22(23)24)11-17(12)27(25,26)21-8-6-20(7-9-21)16-10-13(18)3-5-15(16)19/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
JTWMYISAEVAVMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Biphenyl-4-yl)[4-(2-methylthiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11511311.png)


![2-{5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11511319.png)
![3-acetyl-2-[(4-hydroxyphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11511333.png)

![Benzyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B11511337.png)
![5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11511344.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11511354.png)
![2-Tert-butyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B11511365.png)
![5-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11511368.png)

![N-cyclohexyl-4-{[(2,6-dioxocyclohexylidene)methyl]amino}benzamide](/img/structure/B11511371.png)
![methyl 11-(3-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11511373.png)
